molecular formula C16H16N6O4S B10960368 1-Methyl-N-[2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-3(4H)-YL]-4-nitro-1H-pyrazole-5-carboxamide

1-Methyl-N-[2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-3(4H)-YL]-4-nitro-1H-pyrazole-5-carboxamide

Cat. No.: B10960368
M. Wt: 388.4 g/mol
InChI Key: NMACDJKTHIKCJD-UHFFFAOYSA-N
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Description

1-Methyl-N-[2-methyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-3(4H)-YL]-4-nitro-1H-pyrazole-5-carboxamide is a complex organic compound with a unique structure that combines several heterocyclic systems

Preparation Methods

The synthesis of 1-Methyl-N-[2-methyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-3(4H)-YL]-4-nitro-1H-pyrazole-5-carboxamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the benzothieno[2,3-D]pyrimidine core, followed by the introduction of the pyrazole and carboxamide groups. Industrial production methods may involve optimizing these steps to increase yield and reduce costs.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reacting with nucleophiles or electrophiles under appropriate conditions. Common reagents and conditions used in these reactions depend on the desired transformation. Major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

1-Methyl-N-[2-methyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-3(4H)-YL]-4-nitro-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effect.

Comparison with Similar Compounds

Similar compounds include other benzothieno[2,3-D]pyrimidine derivatives and pyrazole carboxamides. The uniqueness of 1-Methyl-N-[2-methyl-4-oxo-5,6,7,8-tetrahydro1

Properties

Molecular Formula

C16H16N6O4S

Molecular Weight

388.4 g/mol

IUPAC Name

2-methyl-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C16H16N6O4S/c1-8-18-15-12(9-5-3-4-6-11(9)27-15)16(24)21(8)19-14(23)13-10(22(25)26)7-17-20(13)2/h7H,3-6H2,1-2H3,(H,19,23)

InChI Key

NMACDJKTHIKCJD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1NC(=O)C4=C(C=NN4C)[N+](=O)[O-]

Origin of Product

United States

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